![molecular formula C84H104N2 B14778672 2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline](/img/structure/B14778672.png)
2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline is a complex organic compound known for its unique structural properties and potential applications in various scientific fields. This compound features a phenanthroline core substituted with bulky tri(propan-2-yl)phenyl groups, which contribute to its distinct chemical behavior and reactivity.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline typically involves multi-step organic reactions. One common approach is the condensation of 1,10-phenanthroline with appropriately substituted benzaldehydes under acidic conditions, followed by further functionalization to introduce the tri(propan-2-yl)phenyl groups. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and inert atmospheres to prevent unwanted side reactions.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but optimized for large-scale operations. This includes the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques to ensure high yield and purity. The scalability of the synthesis process is crucial for its application in various industries.
Analyse Des Réactions Chimiques
Types of Reactions
2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline undergoes several types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced phenanthroline derivatives.
Substitution: The bulky tri(propan-2-yl)phenyl groups can undergo electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Sodium borohydride and lithium aluminum hydride are frequently used reducing agents.
Substitution: Electrophilic substitution reactions may involve reagents like halogens or sulfonyl chlorides, while nucleophilic substitutions can be carried out using nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield quinone derivatives, while reduction can produce various reduced phenanthroline compounds. Substitution reactions can introduce different functional groups onto the tri(propan-2-yl)phenyl moieties.
Applications De Recherche Scientifique
2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline has several scientific research applications, including:
Chemistry: It is used as a ligand in coordination chemistry to form metal complexes with unique properties.
Biology: The compound’s metal complexes are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in the development of new drugs.
Industry: The compound’s unique structural properties make it useful in the development of advanced materials, such as organic semiconductors and catalysts.
Mécanisme D'action
The mechanism of action of 2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline involves its ability to coordinate with metal ions, forming stable complexes. These metal complexes can interact with biological molecules, such as DNA and proteins, leading to various biological effects. The compound’s bulky substituents also influence its reactivity and interactions with other molecules, contributing to its unique properties.
Comparaison Avec Des Composés Similaires
Similar Compounds
1,10-Phenanthroline: The parent compound of 2,9-Bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline, known for its coordination chemistry applications.
2,2’-Bipyridine: Another ligand commonly used in coordination chemistry, with similar applications but different structural properties.
Terpyridine: A tridentate ligand with applications in forming metal complexes, often compared with phenanthroline derivatives.
Uniqueness
This compound is unique due to its bulky tri(propan-2-yl)phenyl substituents, which provide steric hindrance and influence its reactivity and interactions. This makes it particularly useful in applications where specific spatial arrangements and interactions are required, such as in the development of advanced materials and catalysts.
Propriétés
Formule moléculaire |
C84H104N2 |
|---|---|
Poids moléculaire |
1141.7 g/mol |
Nom IUPAC |
2,9-bis[3,5-bis[2,4,6-tri(propan-2-yl)phenyl]phenyl]-1,10-phenanthroline |
InChI |
InChI=1S/C84H104N2/c1-45(2)59-37-69(49(9)10)79(70(38-59)50(11)12)65-31-63(32-66(35-65)80-71(51(13)14)39-60(46(3)4)40-72(80)52(15)16)77-29-27-57-25-26-58-28-30-78(86-84(58)83(57)85-77)64-33-67(81-73(53(17)18)41-61(47(5)6)42-74(81)54(19)20)36-68(34-64)82-75(55(21)22)43-62(48(7)8)44-76(82)56(23)24/h25-56H,1-24H3 |
Clé InChI |
FDEOPKAULIWSGE-UHFFFAOYSA-N |
SMILES canonique |
CC(C)C1=CC(=C(C(=C1)C(C)C)C2=CC(=CC(=C2)C3=NC4=C(C=CC5=C4N=C(C=C5)C6=CC(=CC(=C6)C7=C(C=C(C=C7C(C)C)C(C)C)C(C)C)C8=C(C=C(C=C8C(C)C)C(C)C)C(C)C)C=C3)C9=C(C=C(C=C9C(C)C)C(C)C)C(C)C)C(C)C |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


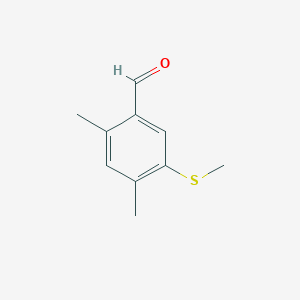
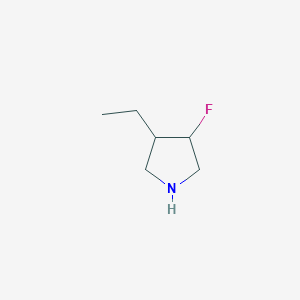

![Bis(2,2'-bipyridyl)(2,2'-bipyrazine[5,10] phenyl)dichlorate](/img/structure/B14778605.png)
![(3S)-1-(2-Nitrophenyl)-2,3,4,9-tetrahydro-1H-pyrido[3,4-B]indole-3-carboxylic acid](/img/structure/B14778622.png)

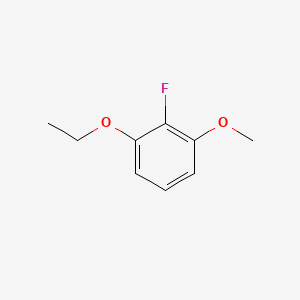
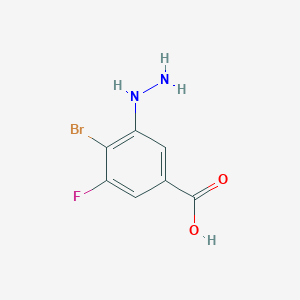
![N-[1-(5-chloro-2,3-dimethoxyphenyl)ethyl]-1-(4-methylsulfonylphenyl)piperazin-2-amine](/img/structure/B14778650.png)
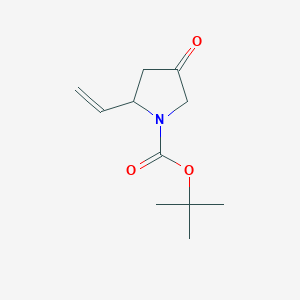
![Benzyl 2-[[2-aminopropanoyl(methyl)amino]methyl]pyrrolidine-1-carboxylate](/img/structure/B14778661.png)
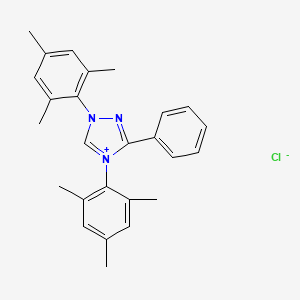
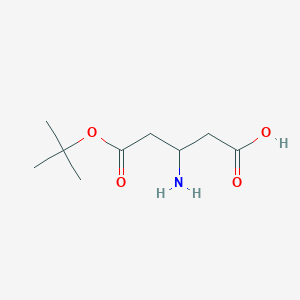
![N-[[2-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl]methyl]pyrazine-2-carboxamide](/img/structure/B14778691.png)
